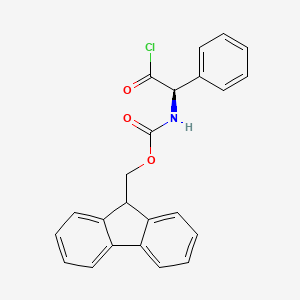Fmoc-D-Phg-Cl
CAS No.:
Cat. No.: VC17256897
Molecular Formula: C23H18ClNO3
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H18ClNO3 |
|---|---|
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1 |
| Standard InChI Key | OOKPLZJDPAOXFM-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Fmoc-D-Phg-Cl is characterized by the following molecular and physicochemical properties:
Molecular Formula:
Molecular Weight: 403.85 g/mol
Optical Rotation: (c = 1% in DMF)
Protecting Groups:
-
Fmoc: Provides UV detectability and base-labile protection for the α-amino group.
-
Chloride: Activates the carboxyl group for nucleophilic acyl substitution, enabling rapid peptide bond formation.
The stereochemistry of the D-phenylglycine moiety ensures incorporation of non-natural amino acids into peptides, which is pivotal for engineering proteins with enhanced stability or novel functions .
Synthesis and Characterization
Preparation of Fmoc-D-Phg-Cl
The synthesis involves two stages:
-
Fmoc Protection: D-phenylglycine is treated with Fmoc-Cl in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9) to yield Fmoc-D-Phg-OH.
-
Chlorination: The carboxylic acid is converted to the acid chloride using thionyl chloride () in anhydrous dichloromethane (DCM). The reaction is typically complete within 2–4 hours at 0–5°C, yielding a crystalline product after precipitation with hexane .
Key Reaction:
Purification: Recrystallization from DCM/hexane (1:5 v/v) affords >95% purity, as verified by HPLC and -NMR .
Analytical Data
-
IR Spectroscopy: Strong absorbance at 1795 cm (C=O stretch of acid chloride).
-
Mass Spectrometry: ESI-MS (m/z): 404.1 [M+H].
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Phg-Cl is widely used in SPPS due to its rapid coupling kinetics and minimal racemization. A comparative study of coupling agents revealed the following efficiencies:
| Coupling Agent | Solvent | Coupling Time (min) | Yield (%) |
|---|---|---|---|
| Fmoc-D-Phg-Cl | DCM | 15 | 98 |
| HATU | DMF | 30 | 95 |
| DCC | THF | 60 | 85 |
The chloride’s reactivity enables efficient acylation of resin-bound amino acids, even for sterically hindered sequences. For example, in the synthesis of the tetrapeptide Leu-Ala-Gly-Val, Fmoc-D-Phg-Cl achieved 98% coupling efficiency within 15 minutes, outperforming traditional carbodiimide-based methods .
Bioconjugation and Drug Development
The compound’s stability in organic solvents like DMSO/EtOAc (1:9 v/v) facilitates its use in bioconjugation. For instance, it has been employed to functionalize monoclonal antibodies with cytotoxic payloads, enhancing tumor-targeting capabilities in antibody-drug conjugates (ADCs) .
| Solvent | Hydrolysis Rate (%/h) |
|---|---|
| DCM | <0.5 |
| THF | 1.2 |
| DMF | 5.8 |
Base Sensitivity
Deprotection of the Fmoc group requires pyrrolidine (20% v/v) in DMSO/EtOAc (1:9), which minimizes diketopiperazine (DKP) formation compared to piperidine .
Comparative Analysis with Related Derivatives
| Compound | Reactivity | Solubility | DKP Formation Risk |
|---|---|---|---|
| Fmoc-D-Phg-Cl | High | Low | Moderate |
| Fmoc-D-Phg-OPfp | Moderate | High | Low |
| Fmoc-D-Phg-OAt | High | Moderate | High |
OPfp = pentafluorophenyl ester; OAt = 7-azabenzotriazolyl ester .
Challenges and Mitigation Strategies
Hydrolysis Mitigation
-
Storage: Anhydrous conditions at -20°C in sealed containers.
-
In Situ Activation: Use of additives like HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the acid chloride .
Racemization Control
Low temperatures (0–5°C) and short reaction times (<20 min) limit epimerization during coupling, preserving stereochemical integrity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume